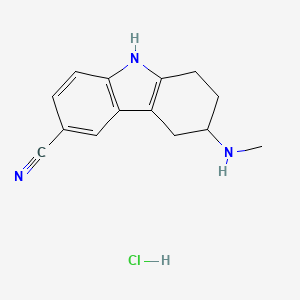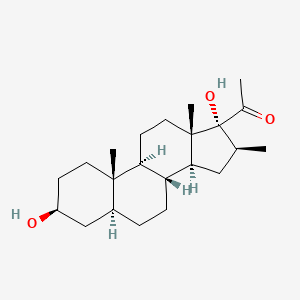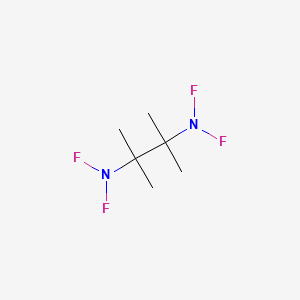
1,3-Dibutyl acetylcitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl acetylcitrate is an organic compound belonging to the class of citric acid esters. It is structurally characterized by the presence of two butyl groups and an acetyl group attached to the citrate backbone. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of plastic materials.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol, followed by acetylation. The process involves:
Esterification: Citric acid reacts with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to form dibutyl citrate.
Acetylation: The dibutyl citrate is then acetylated using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and acetylation reactions in reactors, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1,3-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form citric acid, butanol, and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Citric acid, butanol, acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
1,3-Dibutyl acetylcitrate has diverse applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential as a biodegradable plasticizer in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of flexible PVC, food packaging, and medical devices.
作用機序
The mechanism of action of 1,3-Dibutyl acetylcitrate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing flexibility. It interacts with the polymer matrix through van der Waals forces and hydrogen bonding, leading to enhanced plasticity and durability of the material .
類似化合物との比較
Similar Compounds
- Acetyl tributyl citrate
- Butyryl trihexyl citrate
- Triisooctyl citrate
- Acetyl triisooctyl citrate
Comparison
1,3-Dibutyl acetylcitrate is unique due to its specific esterification and acetylation pattern, which provides a balance between flexibility and stability. Compared to acetyl tributyl citrate, it offers lower migration resistance and higher volatility, making it suitable for specific applications where these properties are desired .
特性
分子式 |
C16H26O8 |
|---|---|
分子量 |
346.37 g/mol |
IUPAC名 |
2-acetyloxy-4-butoxy-2-(2-butoxy-2-oxoethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-13(18)10-16(15(20)21,24-12(3)17)11-14(19)23-9-7-5-2/h4-11H2,1-3H3,(H,20,21) |
InChIキー |
AXPPLWQNWVZZNB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)

![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
